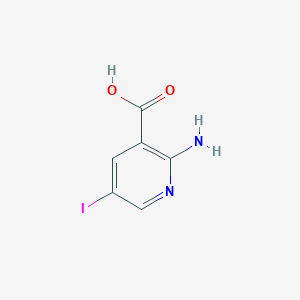

2-Amino-5-iodonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJZAMUIUDIMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694766 | |

| Record name | 2-Amino-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54400-30-5 | |

| Record name | 2-Amino-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-iodonicotinic Acid

Abstract

2-Amino-5-iodonicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional nature—comprising a carboxylic acid, an amino group, and an iodine atom on a pyridine scaffold—offers versatile handles for molecular elaboration. The iodine atom, in particular, serves as a crucial linchpin for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this valuable intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale governing procedural choices. We will primarily explore the direct electrophilic iodination of 2-aminonicotinic acid, a convergent and efficient approach, while also considering alternative, multi-step pathways.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most straightforward approach involves the direct functionalization of a readily available precursor, 2-aminonicotinic acid, via an electrophilic iodination reaction. This strategy is attractive due to its atom economy and convergence. Alternative routes might involve the construction of the pyridine ring with the substituents already in place or the late-stage introduction of the amino group onto an iodo-nicotinic acid framework.

Caption: General experimental workflow for direct iodination.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous iodinations of activated aromatic systems and should be optimized for specific laboratory conditions. [1][2] Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminonicotinic acid (13.8 g, 0.1 mol).

-

Add glacial acetic acid (100 mL) and stir to form a suspension.

Step 2: Reagent Addition

-

To the stirred suspension, add iodine (25.4 g, 0.1 mol).

-

Slowly add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise over 20-30 minutes. An exotherm may be observed. The temperature should be maintained below 80°C during the addition.

Step 3: Reaction

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into 500 mL of cold water with vigorous stirring.

-

Adjust the pH to ~7 with a saturated sodium bicarbonate or dilute sodium hydroxide solution to precipitate the product fully.

-

Filter the resulting solid using a Büchner funnel, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol.

Step 5: Purification

-

The crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a solid.

Data Summary and Expected Outcome

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Aminonicotinic Acid | 138.12 | 13.8 g | 1.0 |

| Iodine (I₂) | 253.81 | 25.4 g | 1.0 |

| Hydrogen Peroxide (30%) | 34.01 | 11.3 mL | 1.0 |

| Glacial Acetic Acid | 60.05 | 100 mL | Solvent |

-

Expected Yield: 70-85%

-

Appearance: Off-white to light yellow crystalline powder. [3]

Alternative Synthetic Strategies

While direct iodination is preferred, other routes can be employed, particularly if the starting materials are more readily available or if specific substitution patterns are desired.

Route II: Nucleophilic Amination of a Halogenated Precursor

This strategy involves the displacement of a leaving group (typically chlorine) at the C2 position with an amine source. This requires the synthesis of a precursor like 2-chloro-5-iodonicotinic acid.

-

Synthesis of Precursor: 2,6-dichloro-5-fluoronicotinic acid can be selectively de-chlorinated at the 6-position, and similar chemistry could potentially be adapted. [4][5]2. Amination: The 2-chloro group can be displaced by ammonia or an ammonia equivalent. Microwave-assisted amination of 2-chloronicotinic acids has proven to be a highly effective method, often proceeding in good yields with short reaction times. [6] This route is more linear and requires more steps but offers modularity.

Route III: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate. [7][8][9]

-

Precursor Synthesis: This route would necessitate a precursor such as 2-amino-5-aminonicotinic acid (2,5-diaminonicotinic acid). This could potentially be synthesized by nitrating 2-aminonicotinic acid at the 5-position followed by reduction of the nitro group.

-

Diazotization: The 5-amino group would be selectively converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).

-

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is displaced by iodide, with the evolution of nitrogen gas, to yield the final product. Unlike other Sandmeyer reactions, the iodo-dediazoniation typically does not require a copper catalyst. [9] This classical approach is robust but involves handling potentially unstable diazonium intermediates and requires careful temperature control.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Recrystallization is the most common method for purifying the final solid product.

-

Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, N-H stretches of the amine).

-

Melting Point Analysis: To assess the purity of the final compound.

-

Conclusion

The synthesis of this compound is most efficiently achieved through the direct electrophilic iodination of 2-aminonicotinic acid. This method is convergent, generally high-yielding, and utilizes readily available reagents. The use of an iodine/hydrogen peroxide system in an acidic solvent provides a reliable and scalable protocol. While alternative multi-step routes involving nucleophilic amination or Sandmeyer reactions exist and offer their own synthetic advantages, the direct iodination pathway remains the strategy of choice for its overall efficiency and practicality in both academic and industrial research settings.

References

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

L.S. College, Muzaffarpur. Sandmeyer reaction. (2022-01-21). Available from: [Link]

-

Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. (2020). Available from: [Link]

- Google Patents. US9238615B2 - Process for the iodination of aromatic compounds.

-

Wang, D., et al. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. (2018-01-25). Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]

-

ResearchGate. Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2009-05). Available from: [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. Available from: [Link]

Sources

- 1. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 5. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Reaction [organic-chemistry.org]

A Technical Guide to the Chemical Properties and Applications of 2-Amino-5-iodonicotinic Acid

Introduction

2-Amino-5-iodonicotinic acid (CAS No. 54400-30-5) is a trifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it possesses a pyridine core substituted with an amino group, a carboxylic acid, and an iodine atom. This unique arrangement of functional groups makes it an exceptionally versatile building block for organic synthesis. The amino group acts as a powerful directing group and a site for derivatization, the carboxylic acid provides a handle for forming amides and esters, and the iodine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Structural Properties

The distinct functionalities of this compound dictate its physical and chemical behavior. The presence of both an acidic carboxyl group and a basic amino group makes the molecule zwitterionic in nature under certain pH conditions.

Causality Behind Properties:

-

High Melting Point: The potential for strong intermolecular hydrogen bonding between the carboxylic acid and amino groups, as well as π-stacking of the pyridine rings, results in a stable crystal lattice requiring significant energy to disrupt.

-

Solubility: While the polar functional groups suggest solubility in polar solvents, the overall rigid, aromatic structure can limit this. Solubility is typically low in non-polar organic solvents but can be increased in acidic or basic aqueous solutions where the corresponding salt is formed.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 54400-30-5 | [1][2] |

| Molecular Formula | C₆H₅IN₂O₂ | |

| Molecular Weight | 264.02 g/mol | [1] |

| Appearance | Solid (typically brown or off-white) | [3] |

| SMILES | O=C(O)C1=C(N)N=CC(I)=C1 | [1] |

| InChI Key | XEJZAMUIUDIMNL-UHFFFAOYSA-N |[1] |

Section 2: Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of this compound. Below are the expected characteristics for major spectroscopic techniques.

Expert Insight: The interpretation of the NMR spectrum is key. In the ¹H NMR, the pyridine ring protons are distinct. The proton at C6 will be a doublet, coupled to the proton at C4. The proton at C4 will appear as a doublet as well. The chemical shifts are influenced by the electronic effects of all three substituents. The amino protons often appear as a broad singlet, and the carboxylic acid proton is also a broad singlet, often exchanging with trace water in the solvent.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two signals in the aromatic region (~7.5-8.5 ppm), appearing as doublets. |

| Amine Protons | A broad singlet (exchangeable with D₂O) for the -NH₂ group. | |

| Carboxyl Proton | A broad singlet (exchangeable with D₂O) for the -COOH group, typically >10 ppm. | |

| ¹³C NMR | Aromatic Carbons | Six distinct signals, with the carbon bearing the iodine (C5) showing a characteristic low-field shift. |

| Carbonyl Carbon | A signal in the range of 165-175 ppm for the carboxylic acid. | |

| IR Spectroscopy | O-H Stretch | A broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). |

| N-H Stretch | Two medium bands around 3300-3500 cm⁻¹ (primary amine). | |

| C=O Stretch | A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated carboxylic acid). |

| Mass Spectrometry | Molecular Ion (M⁺) | A distinct peak at m/z = 264, corresponding to the molecular weight. The isotopic pattern of iodine is not significant as it is monoisotopic (¹²⁷I). |

Section 3: Synthesis and Purification

The most direct and efficient synthesis of this compound involves the electrophilic iodination of the readily available precursor, 2-aminonicotinic acid.

Causality Behind Experimental Choices: The choice of N-Iodosuccinimide (NIS) as the iodinating agent is strategic. NIS is an easy-to-handle, solid source of electrophilic iodine (I⁺). The reaction is performed in an acid, like acetic acid, which protonates the pyridine nitrogen, further activating the ring towards electrophilic substitution. The amino group at the C2 position is a strong ortho-, para-director, making the C5 position highly susceptible to iodination. Heating is employed to overcome the activation energy of the reaction. The product precipitates upon pouring the reaction mixture into water because it is significantly less soluble in water than the acetic acid solvent and unreacted starting materials.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic iodination of 2-aminonicotinic acid.

Materials:

-

2-Aminonicotinic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

-

Diethyl Ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (e.g., 4.0 g, 28.96 mmol) and glacial acetic acid (e.g., 48 mL).[3]

-

Stir the mixture to form a slurry.

-

Add N-Iodosuccinimide (NIS) (e.g., 6.8 g, 30.41 mmol) to the slurry.[3]

-

Heat the reaction mixture to 90 °C and maintain stirring for 4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the resulting solution into a beaker containing a large volume of cold deionized water (e.g., 600 mL) to precipitate the product.[3]

-

Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water, followed by a wash with cold diethyl ether (e.g., 30 mL) to remove residual acetic acid and succinimide byproduct.[3]

-

Dry the collected brown solid under vacuum to yield the final product, this compound.

Caption: A typical workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Derivatization

The true value of this compound lies in its trifunctional nature, allowing for selective and sequential reactions at three distinct points of the molecule.

-

Reactivity at the Iodine Atom (C5): The carbon-iodine bond is the most versatile site for building molecular complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form new C-C bonds, creating biaryl structures common in pharmaceuticals.[4][5] This is a cornerstone reaction in modern drug discovery.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, useful as linkers or pharmacophores.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

-

Reactivity at the Carboxylic Acid (C3): The carboxyl group is a classic functional handle for modification.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters, which can improve cell permeability or act as prodrugs.

-

Amide Bond Formation: Activation (e.g., with HATU, EDCI) followed by reaction with primary or secondary amines to form amides. This is fundamental for creating peptide-like structures or attaching the scaffold to other molecules of interest.

-

-

Reactivity at the Amino Group (C2): The nucleophilic amino group can undergo a variety of transformations.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently replaced by other functional groups (e.g., via Sandmeyer reaction), although this can be complex on a pyridine ring.

-

Caption: Key reactivity pathways of this compound.

Section 5: Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in biologically active molecules. Its utility stems from its role as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.

-

CNS Drug Development: Derivatives of the closely related 2-aminonicotinic acid have shown potent inhibition of enzymes like 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), which is implicated in neurodegenerative diseases through the production of neurotoxic quinolinic acid.[6] The iodo-substituent allows for the rapid generation of libraries of analogues to explore structure-activity relationships (SAR) for such targets.

-

Antimicrobial and Anticancer Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial and anticancer drug candidates.[6][7] The ability to append various aryl groups via Suzuki coupling allows for the systematic probing of hydrophobic and electronic interactions with target enzymes or receptors in pathogens and cancer cells.[5]

-

HDAC6 Inhibitors: The scaffold has been explicitly used in the synthesis of quinazoline derivatives designed as selective HDAC6 inhibitors, which have therapeutic potential in treating neuropathy and fibrotic diseases.[3]

Section 6: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent compound, 2-aminonicotinic acid.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. It is known to cause skin and eye irritation and may cause respiratory irritation.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate whose strategic combination of functional groups provides a robust platform for synthetic diversification. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its carboxyl and amino moieties, makes it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound offers an efficient route to novel libraries of compounds with significant potential for biological activity.

References

-

Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Quinazoline derivatives useful as selective hdac6 inhibitors. (n.d.). Google Patents.

- Piperidine amides as modulators of the ghrelin receptor. (n.d.). Google Patents.

-

Sigma Aldrich this compound 1 g. (n.d.). Fisher Scientific. Retrieved from [Link]

- Process for the iodination of aromatic compounds. (n.d.). Google Patents.

-

Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. (n.d.). RSC Publishing. Retrieved from [Link]

-

General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminonicotinic acid 5345-47-1 wiki. (n.d.). Molbase. Retrieved from [Link]

-

Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC - NIH. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. This compound 54400-30-5 [sigmaaldrich.com]

- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. WO2021252475A1 - Quinazoline derivatives useful as selective hdac6 inhibitors - Google Patents [patents.google.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]

- 7. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to 2-Amino-5-iodonicotinic Acid (CAS 54400-30-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-iodonicotinic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold in the design of targeted therapeutics, moving beyond a simple recitation of facts to explain the underlying scientific principles and practical applications.

Core Molecular Profile

This compound (CAS Number: 54400-30-5) is a pyridine derivative featuring an amino group at the 2-position, a carboxylic acid at the 3-position, and an iodine atom at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of complex bioactive molecules.

Physicochemical and Spectral Data

A thorough understanding of the molecule's properties is fundamental to its application. The following table summarizes key physicochemical data for this compound and its parent compound, 2-Aminonicotinic acid.

| Property | This compound | 2-Aminonicotinic acid |

| CAS Number | 54400-30-5 | 5345-47-1 |

| Molecular Formula | C₆H₅IN₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 264.02 g/mol | 138.12 g/mol |

| Appearance | White to off-white solid | Off-white to light yellow crystalline powder[1] |

| Melting Point | Not available | 295-297 °C (decomposes)[1] |

| Solubility | Soluble in DMSO | Soluble in DMSO[1] |

| pKa | pKa1 (carboxylic acid) ~3-4; pKa2 (amino group) ~9-10 (estimated)[2] | 2.94 (Predicted)[1] |

Note: Experimental data for this compound is limited in publicly available literature; some values are estimated based on related structures.

The presence of both a weakly acidic carboxylic acid and a weakly basic amino group gives the molecule amphoteric properties.[3] The iodine atom introduces significant molecular weight and lipophilicity, and critically, provides a reactive handle for cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of this compound typically starts from the more readily available 2-Aminonicotinic acid. The key transformation is the regioselective iodination of the pyridine ring.

Conceptual Synthesis Workflow

The synthesis strategy hinges on the electrophilic halogenation of the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group, directing electrophiles to the 5-position.

Sources

A Comprehensive Spectroscopic Guide to 2-Amino-5-iodonicotinic Acid

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Amino-5-iodonicotinic acid (CAS No: 54400-30-5), a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, chemists, and drug development professionals, this document synthesizes predictive data and analytical methodologies to facilitate the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from closely related analogues and foundational spectroscopic principles, this guide serves as an authoritative reference for the comprehensive characterization of this compound.

Introduction and Molecular Structure

This compound belongs to the class of substituted pyridines, a structural motif of immense importance in pharmaceuticals. The strategic placement of an amino group, a carboxylic acid, and an iodine atom on the pyridine ring creates a versatile scaffold with distinct electronic and steric properties. The amino group acts as a hydrogen bond donor and a nucleophilic center, the carboxylic acid provides a handle for amide coupling and salt formation, and the iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further molecular complexity.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the verification of identity, purity, and conformation. This guide explains the causality behind the expected spectral features, providing a robust framework for analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the this compound skeleton.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a complete experimental spectrum for the title compound is not available in the cited literature, we can construct a highly accurate, predictive analysis based on data from its methyl ester derivative and related aminopyridines.[1][2]

¹H NMR Spectroscopy

Causality Behind Peak Positions: The pyridine ring protons are subject to the ring's inherent electron-deficient nature, which deshields them. This effect is modulated by the substituents. The amino group (-NH₂) at C2 is a strong electron-donating group, which shields the ortho (C3, though substituted) and para (C4, C6) positions. Conversely, the iodine at C5 and the carboxylic acid at C3 exert electron-withdrawing and anisotropic effects, which deshield adjacent protons.

Experimental Protocol (Standard Methodology):

-

Dissolve ~5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (NH₂ and COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. The residual solvent peak (DMSO-d₆ at ~2.50 ppm) is used as an internal reference.

Predicted ¹H NMR Data (in DMSO-d₆):

| Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H6 | ~8.2 - 8.4 | Doublet (d) | ~2.0 - 2.5 Hz | Deshielded by the ring nitrogen and the adjacent iodine. Coupled only to H4 (meta coupling). |

| H4 | ~7.9 - 8.1 | Doublet (d) | ~2.0 - 2.5 Hz | Deshielded by the ring nitrogen and adjacent carboxylic acid. Coupled only to H6 (meta coupling). |

| -NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - | Chemical shift is concentration and temperature dependent. Broadened due to quadrupole effects and exchange. |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | - | Highly deshielded acidic proton. Signal is often very broad and may not be observed without specific parameter adjustments. |

Note: The predicted shifts are based on analysis of similar structures. The actual spectrum should be acquired for definitive assignment.[1][3]

¹³C NMR Spectroscopy

Causality Behind Peak Positions: Carbon chemical shifts are highly sensitive to the electronic environment. The C2 and C3 carbons are directly attached to heteroatoms (N and O), shifting them downfield. The C5 carbon, bonded to the heavy iodine atom, experiences a significant upfield shift due to the "heavy atom effect."

Experimental Protocol (Standard Methodology):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz instrument (for a 400 MHz ¹H) include a larger spectral width (~200 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. An increased number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Position | Predicted Shift (ppm) | Assignment Rationale |

| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon, typically in this region. |

| C2 | ~158 - 162 | Attached to the amino group and adjacent to the ring nitrogen, highly deshielded. |

| C6 | ~150 - 154 | Alpha to the ring nitrogen, deshielded. |

| C4 | ~142 - 146 | Beta to the ring nitrogen, deshielded. |

| C3 | ~110 - 115 | Shielded by the ortho amino group. |

| C5 | ~85 - 90 | Directly bonded to iodine, showing a strong upfield shift (heavy atom effect). |

Note: These predictions are derived from established substituent effects on pyridine rings and data from related iodo- and amino-benzoic acids.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (ATR-FTIR):

-

Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty crystal prior to the sample scan.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two distinct bands (asymmetric and symmetric stretch) are expected for a primary amine. |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong | Very characteristic broad absorption due to hydrogen bonding, often obscuring C-H stretches.[6] |

| ~1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. |

| ~1620 - 1580 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong | Multiple bands corresponding to pyridine ring vibrations. |

| ~1640 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | Bending vibration of the amino group. |

| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | Medium | |

| ~600 - 500 | C-I Stretch | Aryl Iodide | Medium-Weak | Found in the fingerprint region, confirming the presence of the carbon-iodine bond. |

Note: The presence of extensive intermolecular hydrogen bonding (acid-acid, acid-amine, amine-amine) will lead to significant peak broadening, especially for the O-H and N-H stretching vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.

Experimental Protocol (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a trace of formic acid (for positive ion mode) or ammonia (for negative ion mode).

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrometric Data:

-

Molecular Formula: C₆H₅IN₂O₂

-

Monoisotopic Mass: 263.9447 g/mol

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 264.9525

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 262.9368

Key Fragmentation Pathways: The most common fragmentation pathway for nicotinic acid derivatives is the loss of the carboxyl group, either as H₂O and CO (a loss of 46 Da) or as the radical •COOH (a loss of 45 Da).[8] The presence of the stable iodine atom means that its loss is less likely, making fragmentation of the pyridine ring or other substituents more probable.

Caption: A primary expected fragmentation pathway for this compound in MS/MS.

Summary and Workflow

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of multiple techniques. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the exact mass and connectivity information.

General Analytical Workflow

Sources

- 1. 2-AMino-5-iodo-nicotinic acid Methyl ester(1227048-78-3)核磁图(1HNMR) [m.chemicalbook.com]

- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]

- 4. 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR spectrum [chemicalbook.com]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Aminonicotinic acid(5345-47-1) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-iodonicotinic Acid Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-iodonicotinic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a multitude of targeted therapeutics, particularly in oncology and immunology. Its unique electronic and steric properties, conferred by the synergistic effects of the amino, iodo, and carboxyl functionalities on the pyridine ring, make it an invaluable synthon for constructing complex molecular architectures with high biological potency. This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing this compound and its analogues. Eschewing a simplistic recitation of procedures, this document delves into the mechanistic underpinnings, strategic considerations, and practical nuances of each major synthetic pathway. We will examine electrophilic iodination, halogen exchange reactions, and the classic Sandmeyer approach, offering field-proven insights to guide experimental design, troubleshoot common challenges, and optimize reaction outcomes. The methodologies are presented with detailed, step-by-step protocols and comparative data to empower researchers in the rational design and efficient execution of synthetic campaigns targeting this vital class of molecules.

Introduction: The Strategic Importance of the this compound Core

Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with pyridine derivatives being particularly prominent.[1] Within this class, the this compound framework has emerged as a "powerhouse" intermediate. The three key functional groups each serve a distinct and vital role:

-

The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic handle for subsequent derivatization, enabling the construction of fused ring systems (e.g., pyrido[2,3-d]pyrimidines) or amide linkages.[2]

-

The 5-Iodo Group: Serves as a versatile synthetic handle for introducing molecular diversity. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile installation of aryl, alkyl, and heteroaryl substituents.[3]

-

The Nicotinic Acid Moiety: Provides a carboxylic acid group that can function as a key binding element (e.g., forming salt bridges or hydrogen bonds with protein targets) or be converted into esters, amides, or other bioisosteres to modulate pharmacokinetic properties.

This trifecta of functionality makes these analogues indispensable in the synthesis of kinase inhibitors, anti-inflammatory agents, and other advanced pharmaceutical candidates.[4][5] A robust and scalable synthetic strategy is therefore not just an academic exercise but a critical enabler for advancing drug development programs.

Overview of Core Synthetic Strategies

The synthesis of this compound analogues can be approached from several distinct pathways, primarily dictated by the availability of starting materials and the desired scale of the reaction. The three most prevalent and reliable strategies are:

-

Direct Electrophilic Iodination: The most straightforward approach, involving the direct installation of an iodine atom onto the pre-formed 2-aminonicotinic acid backbone.

-

Halogen Exchange: A two-step process that first installs a bromine or chlorine atom at the 5-position, followed by a substitution reaction to replace it with iodine.

-

The Sandmeyer Reaction: A classic transformation that converts a primary aromatic amine at the 5-position into an iodo group via a diazonium salt intermediate.

The logical flow between these core methodologies is illustrated below.

Caption: Core synthetic pathways to this compound.

Method 1: Direct Electrophilic Iodination

This method is often the first choice due to its atom economy and procedural simplicity, proceeding directly from commercially available 2-aminonicotinic acid.

Principle and Mechanistic Causality

The reaction is a classic electrophilic aromatic substitution (SEAr). The regiochemical outcome is dictated by the directing effects of the substituents on the pyridine ring.

-

-NH₂ Group (at C2): A powerful activating group and an ortho, para-director.

-

-COOH Group (at C3): A deactivating group and a meta-director.

-

Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions.

The C5 position is para to the strongly activating amino group and meta to the deactivating carboxylic acid group. The powerful activating effect of the amino group dominates, directing the incoming electrophile (I⁺) to the C5 position with high selectivity.

Caption: Simplified mechanism of electrophilic iodination.

Reagent Selection and Rationale

Simple molecular iodine (I₂) is not electrophilic enough to iodinate the moderately activated pyridine ring. Therefore, it is used in conjunction with an oxidizing agent or with a dedicated electrophilic iodine source.

| Reagent System | Description | Causality & Insights |

| I₂ / H₂O₂ | Iodine is oxidized in situ by hydrogen peroxide to generate a more potent electrophilic iodine species.[6] | A cost-effective and "green" approach. The reaction rate is dependent on the rate of oxidation. Careful control of temperature and H₂O₂ addition is crucial to prevent side reactions. |

| N-Iodosuccinimide (NIS) | A pre-formed, stable, and convenient source of electrophilic iodine (I⁺). | Offers excellent reproducibility and milder reaction conditions compared to oxidative methods.[1] The succinimide byproduct is typically easy to remove. This is often the preferred method in laboratory-scale synthesis for its reliability. |

| Iodine Monochloride (ICl) | A highly polarized and reactive interhalogen compound that acts as a potent source of I⁺. | Very effective and fast, but ICl is corrosive and moisture-sensitive, requiring more stringent handling procedures. There is a risk of competitive chlorination, although this is rarely significant for activated systems. |

Detailed Experimental Protocol: Iodination using NIS

This protocol is a representative example and should be optimized for specific substrates.

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminonicotinic acid (1.0 eq.).

-

Dissolution: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 10-20 mL per gram of starting material). Stir until a homogenous solution or a fine slurry is formed.

-

Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 - 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted iodine/NIS.

-

Isolation: The product often precipitates upon quenching. If not, adjust the pH to ~4-5 with 1M HCl to facilitate precipitation. Stir the resulting slurry for 30 minutes in an ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a minimal amount of cold diethyl ether or ethanol to remove soluble impurities. Dry the solid under vacuum to yield the desired this compound.

Method 2: Halogen Exchange from 5-Halo Precursors

This strategy is particularly useful when direct iodination proves problematic or when the corresponding 2-amino-5-bromo- or 2-amino-5-chloronicotinic acid is readily available or more easily synthesized.

Principle: The Finkelstein Reaction and its Aromatic Analogue

The classic Finkelstein reaction involves the exchange of one halogen for another on an alkyl halide via an SN2 mechanism.[7] For aromatic systems, a direct SNAr mechanism is generally disfavored unless the ring is highly activated by electron-withdrawing groups. Therefore, the reaction is typically promoted by a copper(I) catalyst.

The mechanism involves the oxidative addition of the aryl halide (Ar-Br) to a Cu(I) species, followed by metathesis with an iodide salt (e.g., NaI, KI) and subsequent reductive elimination to yield the aryl iodide (Ar-I) and regenerate the Cu(I) catalyst.

Synthesis of Precursors

The required 2-amino-5-bromonicotinic acid precursor is synthesized via electrophilic bromination of 2-aminonicotinic acid using reagents like N-Bromosuccinimide (NBS) or Br₂ in acetic acid, following a similar principle to the iodination described in Method 1.[8]

Detailed Experimental Protocol: Copper-Catalyzed Halogen Exchange

This protocol is based on general procedures for copper-catalyzed Finkelstein-type reactions and requires optimization.[1]

-

Vessel Preparation: To a Schlenk flask or a sealed reaction vial, add 2-amino-5-bromonicotinic acid (1.0 eq.), sodium iodide (NaI) (2.0 - 3.0 eq.), and copper(I) iodide (CuI) (0.05 - 0.1 eq.).

-

Ligand Addition: Add a suitable ligand, such as L-proline or N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) (0.1 - 0.2 eq.). The ligand accelerates the catalytic cycle.

-

Solvent and Base: Add a high-boiling polar aprotic solvent like DMF, NMP, or dioxane. Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq.) if the starting material is used as its hydrochloride salt or to neutralize any generated acid.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reaction: Heat the reaction mixture to 110-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper salts.

-

Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a wide range of functionalities, including halides.[9][10][11] This approach is contingent on the availability of a precursor bearing an amino group at the 5-position, such as 2-chloro-5-aminonicotinic acid or 2-hydroxy-5-aminonicotinic acid.

The Two-Stage Process: Diazotization and Displacement

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[12]

-

Displacement: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group, which is released as nitrogen gas (N₂), an excellent leaving group, to form the aryl iodide. This step does not typically require a copper catalyst, unlike the Sandmeyer reactions for chlorides and bromides.[11]

Caption: A typical workflow for an iododediazotization reaction.

Detailed Experimental Protocol: Iododediazotization

This protocol is a generalized procedure and requires careful handling of potentially unstable diazonium salts.

-

Diazotization: Dissolve the 5-amino precursor (e.g., 2-chloro-5-aminonicotinic acid) (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 20% v/v) and cool to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes at this temperature.

-

Displacement: In a separate flask, dissolve potassium iodide (2.0 eq.) in a minimal amount of water. Slowly add the cold diazonium salt solution to the KI solution. (Note: Reverse addition can sometimes lead to side reactions).

-

Decomposition: A dark solid and gas evolution (N₂) will be observed. Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture. Decolorize by adding a small amount of sodium bisulfite.

-

Isolation & Purification: Collect the precipitated solid by filtration. Wash thoroughly with cold water and dry. The crude product can then be taken to the next step (e.g., nucleophilic substitution of the 2-chloro group if necessary) or purified by recrystallization.

Comparative Summary of Synthetic Routes

| Feature | Method 1: Direct Iodination | Method 2: Halogen Exchange | Method 3: Sandmeyer Reaction |

| Starting Material | 2-Aminonicotinic Acid | 2-Amino-5-bromo nicotinic Acid | 2-Substituted-5-amino nicotinic Acid |

| Key Reagents | NIS, I₂/H₂O₂ | CuI, NaI, Ligand | NaNO₂, H₂SO₄, KI |

| Number of Steps | 1 | 2 (precursor synthesis + exchange) | 1 (from 5-amino precursor) |

| Typical Yields | Good to Excellent (70-95%) | Good (60-85% for exchange step) | Moderate to Good (50-80%) |

| Advantages | High atom economy, straightforward, uses common starting material. | Reliable, avoids direct handling of strong oxidizers, good for difficult substrates. | Classic, powerful method for converting amines to halides, avoids direct halogenation. |

| Disadvantages | Can be substrate-dependent, potential for over-iodination. | Longer route, requires copper catalyst, ligand, and inert atmosphere. | Diazonium salts can be unstable, requires strict temperature control, limited precursor availability. |

Conclusion and Scientist's Outlook

The synthesis of this compound analogues is a well-established field with several robust and reliable methods at the disposal of the research chemist. For most laboratory and early-stage development applications, Direct Electrophilic Iodination using NIS stands out as the premier choice due to its high efficiency, operational simplicity, and excellent reproducibility. When this direct approach fails or for specific scale-up considerations, the Copper-Catalyzed Halogen Exchange offers a dependable, albeit longer, alternative. The Sandmeyer Reaction , while classic and mechanistically elegant, is generally reserved for situations where a 5-amino precursor is uniquely available.

Future developments in this area will likely focus on leveraging modern synthetic techniques. Palladium-catalyzed C-H activation and iodination could eventually offer an even more direct and catalyst-controlled route, potentially allowing for the iodination of more complex and sensitive substrates without the need for pre-functionalized starting materials.[13] As the demand for sophisticated heterocyclic building blocks continues to grow, the refinement and innovation of these core synthetic strategies will remain a vital endeavor in the advancement of medicinal chemistry and drug discovery.

References

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

-

Halogenation of N‐acetyl aminopyridines... ResearchGate. Available at: [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens... ACS Publications. Available at: [Link]

- Synthesis method of 2-chloronicotinic acid and derivative thereof.Google Patents.

-

2-Chloronicotinic acid. Wikipedia. Available at: [Link]

-

Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]

-

(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens... ResearchGate. Available at: [Link]

-

Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]

- Halogenation of 2-aminopyrimidines.Google Patents.

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

Renaissance of Sandmeyer-Type Reactions... ACS Publications. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate... PMC - PubMed Central. Available at: [Link]

- Process For The Iodination Of Aromatic Compounds.Google Patents.

-

Iodination of carboxylic acid and related compounds... Chemia. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

-

Development of palladium catalyzed olefin functionalizations... University of Rochester. Available at: [Link]

-

A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Chemia. Available at: [Link]

-

Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

-

Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones... Taylor & Francis Online. Available at: [Link]

-

Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation... RSC Publishing. Available at: [Link]

-

An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. Available at: [Link]

-

Synthesis of homoallylic amines via the palladium-catalyzed decarboxylative coupling... Lookchem. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link]

-

Synthesis and Functionalization of 2-Iodoimidazo[1,2-A]Pyridines... ResearchGate. Available at: [Link]

-

Synthesis and functionalization of 2-iodoimidazo[1,2-a]pyridines... ResearchGate. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides... Semantic Scholar. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds... MDPI. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 7. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 8. ijssst.info [ijssst.info]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"physical and chemical properties of 2-Amino-5-iodonicotinic acid"

An In-Depth Technical Guide to 2-Amino-5-iodonicotinic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application. This guide is crafted to provide a comprehensive and actionable understanding of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, and reactivity, not merely as a list of facts, but as a narrative of scientific inquiry. The causality behind experimental choices and the inherent logic of its chemical behavior will be emphasized to empower researchers in their own investigations. This document is designed to be a self-validating system, where the provided protocols and data serve as a robust foundation for further innovation.

Introduction: The Significance of this compound

This compound, a halogenated derivative of the nicotinic acid scaffold, is a compound of growing importance in the field of drug discovery and organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and an iodine atom on a pyridine ring, makes it a versatile building block for creating complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the amino and iodo substituents allows for a wide range of chemical transformations.[1][2]

The presence of the iodine atom is particularly noteworthy. It serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino moieties. This capability is crucial for generating libraries of compounds for high-throughput screening in drug development programs. Furthermore, the amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted to esters, amides, or other derivatives, further expanding the synthetic possibilities.

This guide will provide a detailed exploration of the physical and chemical properties of this compound, offering insights into its behavior and practical guidance for its use in the laboratory.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective utilization. This section outlines the key characteristics of this compound.

Molecular Structure

The structural attributes of this compound are the foundation of its chemical reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 54400-30-5 | [3][4] |

| Molecular Formula | C₆H₅IN₂O₂ | [3][4] |

| Molecular Weight | 264.02 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | Data not readily available. The related compound 2-aminonicotinic acid melts at 295-297 °C (dec.).[5] | |

| Boiling Point | Data not readily available. | [6] |

| Solubility | Soluble in DMSO.[5] | |

| pKa | Data not readily available. The related compound 2-aminonicotinic acid has a predicted pKa of 2.94±0.10.[5] | |

| InChI Key | XEJZAMUIUDIMNL-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=C(N)N=CC(I)=C1 |

Spectral Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the following proton signals would be expected in a solvent like DMSO-d₆:

-

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine.

-

Amino Protons: A broad signal corresponding to the -NH₂ group. The chemical shift of this signal is often variable and can be confirmed by D₂O exchange.

-

Carboxylic Acid Proton: A broad singlet for the -COOH proton, typically at a downfield chemical shift. This signal would also disappear upon D₂O exchange.

For comparison, the ¹H NMR spectrum of the related compound 2-Amino-5-iodobenzoic acid in DMSO-d₆ shows signals at approximately 7.95, 7.47, and 6.63 ppm for the aromatic protons.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals would be expected for the six carbon atoms of the pyridine ring, plus a signal for the carboxylic acid carbon. The chemical shifts would be characteristic of a substituted pyridine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

O-H stretching: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 264. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three functional groups, offering a rich landscape for chemical modification.

Acidity and Basicity

The molecule possesses both an acidic carboxylic acid group and a basic amino group, as well as the basic nitrogen of the pyridine ring.[8] This amphoteric nature means its charge and reactivity are pH-dependent. The pyridine nitrogen can be protonated under acidic conditions, while the carboxylic acid will be deprotonated under basic conditions.

Reactions of the Amino Group

The amino group is a versatile functional handle. It can undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can be readily transformed into:

-

Esters: Through Fischer esterification with alcohols in the presence of an acid catalyst.

-

Amides: By reaction with amines, often activated with coupling reagents like DCC or EDC.

-

Acid Chlorides: By reaction with thionyl chloride or oxalyl chloride.

Reactions Involving the Iodine Atom

The carbon-iodine bond is the most versatile site for synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are central to the use of this compound as a building block.

References

- 1. Page loading... [guidechem.com]

- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 54400-30-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. 2-氨基-5-碘-3-吡啶甲酸 | 54400-30-5 [m.chemicalbook.com]

- 5. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]

- 6. This compound CAS#: [chemicalbook.com]

- 7. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]

A Technical Guide to the Synthesis of 2-Amino-5-iodonicotinic Acid: Strategies and Methodologies

Introduction

2-Amino-5-iodonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, an amino group, and an iodine atom on a pyridine scaffold, offers multiple points for molecular elaboration. The presence of the iodine atom is particularly significant, as it allows for the introduction of diverse functionalities through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Primary Synthetic Pathway: Direct Electrophilic Iodination of 2-Aminonicotinic Acid

The most direct and atom-economical approach to this compound is the electrophilic iodination of readily available 2-aminonicotinic acid. This method is predicated on the activating effect of the amino group, which directs electrophiles to the ortho and para positions of the pyridine ring.

Causality of Experimental Choices

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the strongly activating and ortho-, para-directing amino group at the 2-position sufficiently enhances the electron density of the ring, particularly at the 3- and 5-positions, to facilitate electrophilic substitution. The carboxylic acid group at the 3-position is a deactivating group, which further favors substitution at the 5-position.

Molecular iodine (I₂) itself is a relatively weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a related polarized complex.[1][2] Common oxidizing agents for this purpose include hydrogen peroxide, nitric acid, or copper salts.[1] The use of hydrogen peroxide is often preferred as it is environmentally benign, with water being the only byproduct.

A plausible mechanism for the iodination of 2-aminonicotinic acid is depicted below:

References

Methodological & Application

Topic: 2-Amino-5-iodonicotinic acid in Suzuki-Miyaura Coupling

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth examination of the application of 2-Amino-5-iodonicotinic acid as an electrophilic partner in this critical transformation. The resulting 2-amino-5-arylnicotinic acid scaffolds are highly valued motifs in medicinal chemistry, serving as foundational structures for a diverse array of biologically active compounds.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed mechanistic overview, a robust experimental protocol, and field-proven insights to facilitate the synthesis of diverse chemical libraries.

Introduction: The Strategic Importance of 2-Amino-5-arylnicotinic Acids

The pyridine ring, particularly when functionalized, is a privileged scaffold in drug discovery. The 2-amino-5-arylnicotinic acid core, accessible through the Suzuki-Miyaura coupling, is a versatile building block for constructing more complex heterocyclic systems, including potent kinase inhibitors and antimicrobial agents.[5][6][7] The use of this compound is particularly advantageous due to the high reactivity of the carbon-iodine bond in the initial oxidative addition step of the catalytic cycle, often leading to higher yields and milder reaction conditions compared to bromo- or chloro-analogs.[2][8] This application note elucidates the critical parameters for successfully coupling this substrate with a variety of arylboronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[2][4][9] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This irreversible step forms a square-planar Pd(II) complex.[2][4][9] The high reactivity of the C-I bond makes this the rate-determining step in many cases.[2]

-

Transmetalation: In this crucial phase, a base activates the arylboronic acid, forming a more nucleophilic boronate species.[4][10] This species then transfers its aryl group to the Pd(II) center, displacing the iodide and forming a diorganopalladium(II) intermediate.[11][12] The choice of base is critical to ensure this step proceeds efficiently without degrading the substrates.[4]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands (the nicotinic acid backbone and the newly transferred aryl group) on the palladium center.[4][12] This forms the desired C-C bond of the 2-amino-5-arylnicotinic acid product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][4]

Experimental Protocol: Synthesis of 2-Amino-5-phenylnicotinic acid

This protocol provides a reliable starting point for the solution-phase synthesis of 2-amino-5-arylnicotinic acids. Optimization may be required for different arylboronic acids.

Materials

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| This compound | 264.01 g/mol | 1.0 | 264 mg |

| Phenylboronic acid | 121.93 g/mol | 1.2 | 146 mg |

| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 (5 mol%) | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | 8 mL |

| Water | - | - | 2 mL |

Equipment

-

50 mL Schlenk flask or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Standard glassware for work-up and purification

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[3][13]

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst deactivation.[3][13]

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 15-20 minutes. Using a syringe, add the degassed solvent mixture (10 mL total) to the reaction flask.[9]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[13]

-

Work-up:

-

Once complete, allow the reaction to cool to room temperature.

-

Dilute the mixture with water (20 mL).

-

Carefully acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product. The amino and carboxylic acid groups make pH adjustment critical for isolation.

-

Collect the precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL).

-

-

Purification:

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel if necessary.[13]

-

Field-Proven Insights: Optimizing for Success

While the provided protocol is robust, achieving high yields across a range of substrates requires an understanding of the key variables. This section provides expert insights into experimental choices.

-

Catalyst and Ligand Selection: For electron-rich or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be sluggish. In such cases, using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly enhance catalytic activity and improve yields.[2][10][13] Modern pre-catalysts, which generate the active Pd(0) species in situ, are also excellent choices for challenging couplings.[11]

-

The Role of the Base: The base is not merely a spectator; its strength and solubility are critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common.[13] Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility in organic solvents. For base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[1][10]

-

Solvent System: The choice of solvent impacts the solubility of all components and the overall reaction rate. Aprotic polar solvents like Dioxane, DMF, or Toluene are frequently used, often in combination with water to aid in dissolving the inorganic base and boronate species.[3][13] Strictly anhydrous conditions may be necessary if protodeboronation (the undesired cleavage of the C-B bond by a proton source) becomes a significant side reaction.[1]

Representative Data and Scope

The Suzuki-Miyaura coupling of halo-nicotinic acid derivatives is versatile. The following table summarizes typical conditions and yields for related substrates, providing a benchmark for expected results.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [3] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [3] |

| 3 | 3,5-(bis-CF₃)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand | K₃PO₄ | Dioxane | 100 | 12 | 82 | [1] |

| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 91 | Adapted from[10] |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 65 | Adapted from[14] |

Note: Yields are based on published data for similar substrates (e.g., 5-bromonicotinic acid) and may vary for this compound. Optimization is recommended.

Conclusion: A Gateway to Chemical Diversity